![molecular formula C8H7F9O B12082211 6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluorohexane CAS No. 63391-84-4](/img/structure/B12082211.png)
6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluorohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluorohexane is a fluorinated ether compound characterized by the presence of nine fluorine atoms and an ethenyloxy group. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluorohexane typically involves the reaction of a fluorinated alcohol with an ethenyl ether under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is generally carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters are crucial to obtaining a high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluorohexane can undergo various chemical reactions, including:
Oxidation: This compound is resistant to oxidation due to the presence of fluorine atoms.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: The ethenyloxy group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents are typically required, but the compound’s resistance makes these reactions challenging.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various ether derivatives, while reduction reactions could lead to partially defluorinated compounds.
Wissenschaftliche Forschungsanwendungen
6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluorohexane has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis due to its stability and inertness.
Biology: Investigated for its potential use in biological assays and as a component in drug delivery systems.
Medicine: Explored for its potential in medical imaging and as a contrast agent due to its unique fluorine content.
Industry: Utilized in the production of high-performance materials, including coatings and lubricants, due to its thermal stability and resistance to chemical degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluoropentane
- 6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluorobutane
Uniqueness
6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluorohexane is unique due to its specific combination of fluorine atoms and the ethenyloxy group. This combination provides a balance of stability and reactivity that is not commonly found in other fluorinated ethers. Its high thermal stability and resistance to oxidation make it particularly valuable in applications requiring durable and inert materials.
Eigenschaften
63391-84-4 | |
Molekularformel |
C8H7F9O |
Molekulargewicht |
290.13 g/mol |
IUPAC-Name |
6-ethenoxy-1,1,1,2,2,3,3,4,4-nonafluorohexane |
InChI |
InChI=1S/C8H7F9O/c1-2-18-4-3-5(9,10)6(11,12)7(13,14)8(15,16)17/h2H,1,3-4H2 |
InChI-Schlüssel |
LAFIDLOOPJPAPN-UHFFFAOYSA-N |
Kanonische SMILES |
C=COCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.